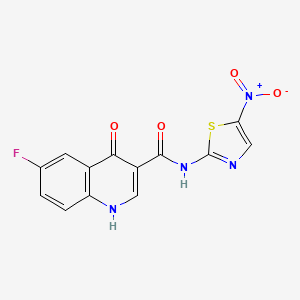
6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine and hydroxyl groups, and the attachment of the thiazole ring. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor.
Formation of the Thiazole Ring: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the nitro and thiazole groups.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The nitro group can interact with enzymes, leading to their inhibition and disruption of metabolic pathways.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide can be compared with other similar compounds, such as:
Quinolone Antibiotics: These compounds also contain a quinoline core and are known for their antimicrobial properties.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Fluoroquinolones: These compounds contain a fluorine atom and are widely used as antibiotics.
Properties
Molecular Formula |
C13H7FN4O4S |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
6-fluoro-N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H7FN4O4S/c14-6-1-2-9-7(3-6)11(19)8(4-15-9)12(20)17-13-16-5-10(23-13)18(21)22/h1-5H,(H,15,19)(H,16,17,20) |
InChI Key |
LEOGHGAZFKEMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10998169.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998171.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B10998174.png)
![4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B10998180.png)
![N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10998181.png)
![5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B10998183.png)
![3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one](/img/structure/B10998186.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-methoxybenzamide](/img/structure/B10998189.png)
![N-cyclooctyl-2-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10998202.png)
![2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B10998210.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B10998226.png)
![4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B10998255.png)
![1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B10998257.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10998258.png)
